Diphenylcyclopropenone

Description

Diphencyprone has been used in trials studying the treatment and basic science of Melanoma, Ultraviolet Rays, Immunosuppression, Neoplasm Metastasis, and Hypersensitivity, Delayed, among others.

Diphencyprone is a synthetic, potent allergic contact sensitizer with potential immunostimulatory activity. After sensitization process by repeated topical application of diphencyprone to a specific area, further application of this agent to the affected area may stimulate an immune response and may potentially be useful to clear the affected area from infection or cancer.

Propriétés

IUPAC Name |

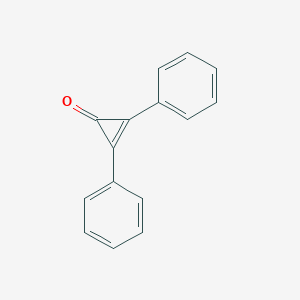

2,3-diphenylcycloprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIBTBXNLVOFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046545 | |

| Record name | Diphenylcyclopropenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-38-4 | |

| Record name | Diphenylcyclopropenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphencyprone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphencyprone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diphenylcyclopropenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylcyclopropenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenylcycloprop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENCYPRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7G14NW5EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches

Classical and Foundational Synthetic Pathways

Cyclization of α,α'-Dibromodibenzylketone Precursors

The most established and widely utilized method for synthesizing diphenylcyclopropenone involves the cyclization of α,α'-dibromodibenzylketone. nih.gov This precursor is itself prepared from dibenzylketone. The cyclization is essentially a dehydrobromination reaction, which leads to the formation of the strained three-membered ring.

The reaction is typically carried out in the presence of a base. One of the earliest and most successful procedures, reported by Breslow and colleagues, employs triethylamine (B128534) in methylene (B1212753) chloride. scispace.comorgsyn.org The reaction proceeds by the dropwise addition of a solution of the dibromoketone to a stirred solution of triethylamine. orgsyn.org Following the reaction, the mixture is worked up to isolate the this compound.

An important aspect of this synthesis is the purification of the final product. The impure this compound is often purified by recrystallization from solvents like cyclohexane (B81311). orgsyn.org It is crucial to handle the dibromoketone precursor and the final product with care, as they have been reported to cause allergic reactions. orgsyn.org The stability of this compound is also a consideration; it has been found to decompose to form diphenylacetylene (B1204595) upon exposure to sunlight and fluorescent light. nih.govregulations.gov

| Precursor | Reagent | Solvent | Yield | Reference |

| α,α'-Dibromodibenzylketone | Triethylamine | Methylene Chloride | ~50% | scispace.com |

| α,α'-Dibromodibenzylketone | Potassium tert-butoxide | Anhydrous Tetrahydrofuran | 65-70% |

Base-Mediated Intramolecular Cyclization Reactions

The cyclization of α,α'-dibromodibenzylketone is a prime example of a base-mediated intramolecular cyclization. The choice of base can influence the reaction's efficiency. While triethylamine is commonly used, other bases have also been explored. scispace.com For instance, the Favorskii reaction, which involves the treatment of the dibromoketone with triethylamine, results in the elimination of hydrogen bromide to yield this compound in a 45% yield. nih.gov

The mechanism of this base-mediated reaction involves the formation of intermediates through the abstraction of protons and subsequent elimination of bromide ions, leading to the closure of the three-membered ring. nih.gov The success of this method relies on the careful control of reaction conditions to favor the desired intramolecular cyclization over potential side reactions.

Modern and Advanced Synthetic Strategies

With the evolution of synthetic organic chemistry, more sophisticated methods for the synthesis of this compound and its derivatives have emerged. These modern strategies often offer improved efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, and the preparation of cyclopropenones is no exception. Various transition metals, including rhodium, palladium, and silver, have been employed to catalyze reactions leading to the formation of the cyclopropenone core or its derivatives.

Rhodium(III) catalysts, for example, have been used in the reaction of benzamides with this compound, leading to complex spiroisoindolenones. acs.org These reactions often proceed through a cascade mechanism involving C-H activation and ring-opening of the cyclopropenone. acs.org Silver catalysts have been utilized in the [3+2] annulation of cyclopropenones with formamides to produce furanone derivatives. nih.gov The proposed mechanism involves the coordination of the silver ion to the carbonyl oxygen of the cyclopropenone, facilitating its ring-opening and subsequent reaction. nih.gov Palladium-catalyzed reactions have also been explored, for instance, in the synthesis of unsaturated esters and amides from cyclopropenones. beilstein-journals.org

| Catalyst System | Reactants | Product Type | Reference |

| [Cp*RhCl₂]₂/Ag[BF₄] | N-methylbenzamide, this compound | Cyclopentene spiroisoindolenones | acs.org |

| AgOTf | This compound, Formamides | Diphenylfuranones | nih.gov |

| Ni(cod)₂/Ligand | This compound, Enones | γ-Alkenylbutenolide | rsc.org |

| Ru(p-cymene)Cl₂]₂ | 2-Phenylquinazolin-4-ones, Cyclopropenones | Spiro[indene-1,12'-isoindolo[1,2-b]quinazolin]-10'-ones | researchgate.net |

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis. In the context of this compound chemistry, organocatalysts have been employed to activate the cyclopropenone ring and facilitate various transformations.

For instance, phosphines, such as triphenylphosphine, have been shown to catalyze the dearomative [3+2] cycloaddition of benzoxazoles with this compound. d-nb.infonih.gov The proposed mechanism involves the activation of the cyclopropenone by the phosphine (B1218219) to form a zwitterionic intermediate, which then reacts with the benzoxazole. nih.gov N-heterocyclic carbenes (NHCs) are another class of organocatalysts that have been used to activate cyclopropenones for reactions with a range of nucleophiles, leading to the synthesis of α,β-unsaturated esters and amides. researchgate.net

| Organocatalyst | Reactants | Product Type | Reference |

| Triphenylphosphine | Benzoxazoles, this compound | Fused poly-heterocyclic rings | d-nb.infonih.gov |

| Imidazolium-dithiocarboxylate zwitterions (NHC·CS₂) | Phenols, Alcohols, Amines, Cyclopropenones | α,β-Unsaturated esters and amides | researchgate.net |

| Bifunctional squaramide | o-Hydroxy aromatic aldimines, Cyclopropenones | Enantiopure heterocyclic products | arabjchem.org |

Multi-Component and Tandem Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, and tandem reactions, which involve a series of sequential transformations in one pot, offer significant advantages in terms of efficiency and atom economy.

A one-pot, multi-component reaction has been developed for the synthesis of highly substituted pyrrol-2-ones, starting from this compound, a primary amine, and an arenesulfonyl isocyanate. deepdyve.com Tandem reactions involving this compound have also been reported. For example, a base-promoted domino reaction strategy has been developed for the synthesis of 3-substituted 2-phenylindenones from this compound and nitrogen-containing nucleophiles. This process involves a sequence of Michael addition, ring-opening, intramolecular Friedel–Crafts cyclization, and dehydrogenation. wiley.com The use of this compound in multi-component labeling for bioconjugation has also been demonstrated, highlighting its utility in complex molecular constructions. researchgate.net

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold is a key area of research, enabling the modulation of its chemical and physical properties.

Functionalization and Derivatization Strategies

The functionalization of this compound can be achieved through various strategies that target different parts of the molecule, including the carbonyl group, the cyclopropene (B1174273) ring, and the phenyl substituents.

One common approach involves the reaction of the cyclopropenone moiety itself. For instance, this compound can undergo [3+2] cycloaddition reactions with various partners. A notable example is the reaction with in-situ-generated azaoxyallyl cations to produce spirocyclic oxazole (B20620) derivatives. wiley.com This method demonstrates good functional group tolerance and proceeds under mild conditions. wiley.com Similarly, reaction with elemental chalcogens (sulfur and selenium) can yield 1,2-dichalcogen heterocycles through a [3+2] cycloaddition, a process that is efficient and exhibits high atom economy. acs.org

The carbonyl group of this compound can also be a site for derivatization. For example, it can react with α-halohydroxamates to form spirocyclic oxazoles. wiley.com Furthermore, ring-opening reactions provide another avenue for functionalization. Organocatalysts, such as N-heterocyclic carbene (NHC) ⋅ CS2 zwitterions, can activate the C=C double bond of cyclopropenones, triggering a ring-opening reaction with nucleophiles like phenols, alcohols, and amines to form trisubstituted α,β-unsaturated esters and amides. researchgate.net Phosphine-catalyzed reactions with water can also lead to ring-opened products, such as highly functionalized γ-butenolides or trisubstituted α,β-unsaturated acids, depending on the phosphine used. researchgate.net

Transition metal-catalyzed C-H activation is another powerful tool for the derivatization of this compound. For example, rhodium catalysts can facilitate the C-H functionalization of quinazolinones with this compound to synthesize tertiary indenol products. sci-hub.se This strategy allows for the construction of complex molecules from relatively simple starting materials. sci-hub.se Palladium-catalyzed C-C bond activation of the strained cyclopropenone ring has also been reported, enabling late-stage functionalization. figshare.com

Here is an interactive data table summarizing various functionalization strategies for this compound:

| Reagent/Catalyst | Reaction Type | Product Type | Ref. |

| Azaoxyallyl cations | [3+2] Cycloaddition | Spirocyclic oxazoles | wiley.com |

| Elemental Chalcogens | [3+2] Cycloaddition | 1,2-Dichalcogen heterocycles | acs.org |

| NHC ⋅ CS2 zwitterions | Ring-opening | α,β-Unsaturated esters/amides | researchgate.net |

| Trimethylphosphine/Water | Ring-opening | γ-Butenolides | researchgate.net |

| Triphenylphosphine/Water | Ring-opening | α,β-Unsaturated acids | researchgate.net |

| [RhCp*Cl2]2/AgSbF6 | C-H Activation | Tertiary indenols | sci-hub.se |

| Palladium/N-heterocyclic carbene | C-C Bond Activation | Functionalized derivatives | figshare.com |

| 1,2-Aminothiol | Selective reaction | Amide conjugate | researchgate.net |

Stereoselective and Regioselective Synthesis

Achieving stereoselectivity and regioselectivity in the synthesis of this compound derivatives is crucial for controlling the three-dimensional arrangement of atoms and the specific placement of functional groups, which in turn dictates the properties of the final molecule.

Stereoselective Synthesis: Stereoselective approaches aim to control the formation of specific stereoisomers. In the context of cyclopropenone chemistry, this often involves reactions that create new chiral centers with a high degree of selectivity.

For instance, the reaction of N-substituted-2-(2,4-dinitrophenyl) hydrazinecarbothioamides with 2,3-diphenylcyclopropenone has been shown to lead to the diastereoselective formation of racemic 2-((2,4-dinitrophenyl)hydrazono)-5,6-diphenyl-1,3-thiazinan-4-ones. researchgate.net This reaction highlights how the inherent reactivity of the cyclopropenone can be harnessed to generate stereochemically complex products.

Another example involves the use of arsonium (B1239301) ylides for the cyclopropanation of olefins, which can proceed with high stereoselectivity to yield trans-1,2-cyclopropane derivatives. researchgate.net While not directly starting from this compound, this principle of using specific reagents to control stereochemistry is applicable to the broader field of cyclopropane (B1198618) synthesis.

Regioselective Synthesis: Regioselectivity refers to the control of the position at which a chemical bond is made or broken. In the synthesis of derivatives from unsymmetrical cyclopropenones, regioselectivity becomes a key consideration.

An example of a regioselective reaction is the palladium-catalyzed [3+2] annulation of N-allenamides with cyclopropenones, which occurs at the proximal C=C bond of the allene (B1206475) to synthesize γ-amino-α′-methylenecyclopentenones. acs.org

The reaction of unsymmetrical cyclopropenones, such as 2-methyl-3-phenylcycloprop-2-enone, with azaoxyallyl cations proceeds to give the desired spirocyclic oxazole product in high yield, indicating a degree of regiocontrol in the cycloaddition. wiley.com Furthermore, a highly efficient method for the synthesis of 1,2-dichalcogen heterocycles via the [3+2] cycloaddition of cyclopropenone derivatives with elemental chalcogens also demonstrates good regioselectivity. acs.org

The following table presents examples of stereoselective and regioselective reactions involving cyclopropenone derivatives.

| Reaction Type | Reagents | Key Outcome | Ref. |

| Diastereoselective Reaction | N-substituted-2-(2,4-dinitrophenyl) hydrazinecarbothioamides | Formation of stereoselective thiazinane-4-one derivatives | researchgate.net |

| Regioselective [3+2] Annulation | N-Allenamides, Palladium catalyst | Synthesis of γ-amino-α′-methylenecyclopentenones | acs.org |

| Regioselective [3+2] Cycloaddition | Elemental Chalcogens | Synthesis of 1,2-dichalcogen heterocycles | acs.org |

Scalability and Process Optimization in Synthesis

The scalability of synthetic methods for this compound and its derivatives is a critical factor for their potential large-scale production and application. Process optimization aims to improve reaction efficiency, reduce costs, and ensure consistent product quality.

Several synthetic methods for this compound derivatives have been reported to be amenable to gram-scale synthesis. For instance, the rhodium-catalyzed C-H activation for the synthesis of 1,2,3-trisubstituted 4-quinolones from N-nitrosoanilines and this compound has been demonstrated on a gram scale. rsc.org Similarly, the synthesis of 1,2-dichalcogen heterocycles through the [3+2] cycloaddition of cyclopropenone derivatives and elemental chalcogens has also been shown to be scalable. acs.org

The preparation of this compound itself from α,α'-dibromodibenzylketone is a method noted for its scalability and reproducibility. However, a key aspect of process optimization in this synthesis is the rigorous purification of the dibromo ketone intermediate to prevent the formation of byproducts like diphenylacetylene.

Recent research has also focused on improving the formulation of this compound, which can be considered a form of process optimization for its application. For example, the formation of inclusion complexes with β-cyclodextrin derivatives using a 3D ball milling method has been explored to enhance its solubility. nih.govfrontierspartnerships.org This approach is a scalable preparation method that can improve the handling and delivery of the compound. nih.govfrontierspartnerships.org

The following table highlights key aspects of scalability and process optimization in the synthesis of this compound and its derivatives.

| Synthetic Method | Key Optimization/Scalability Feature | Ref. |

| Rh-catalyzed C-H activation for 4-quinolones | Amenable to gram-scale synthesis | rsc.org |

| [3+2] Cycloaddition with elemental chalcogens | Gram-scale ability | acs.org |

| Synthesis from α,α'-dibromodibenzylketone | Scalability and reproducibility | |

| Inclusion complex with β-cyclodextrin | Scalable preparation method using 3D ball milling | nih.govfrontierspartnerships.org |

Cycloaddition Reactions

Due to its high strain and unsaturation, this compound readily participates in cycloaddition reactions, serving as a three-carbon (C3) synthon to construct various carbocyclic and heterocyclic rings. rsc.orgresearchgate.net

The [3+2] cycloaddition of this compound with alkynes is a powerful method for synthesizing cyclopentadienones (CPDs), which are valuable intermediates in materials science and catalysis. organic-chemistry.org While uncatalyzed versions of this reaction are known, particularly with electron-rich aminoalkynes, they proceed through a proposed mechanism of nucleophilic attack followed by an electrocyclic rearrangement. researchgate.net

A highly efficient and regioselective route has been developed using a Rhodium(I) catalyst. researchgate.netorganic-chemistry.org This method involves heating this compound and an alkyne in the presence of a Rh(I) catalyst, yielding CPDs with broad functional group tolerance. organic-chemistry.org The reaction is versatile, accommodating a wide range of aryl-, alkyl-, and heteroaryl-substituted alkynes, as well as diaryl- and arylalkyl-substituted cyclopropenones. researchgate.netorganic-chemistry.org This catalytic approach provides a direct and scalable pathway to cyclopentadienones that are often difficult to access through traditional methods. organic-chemistry.org

Table 5: Rh(I)-Catalyzed [3+2] Cycloaddition of this compound with Alkynes

| Catalyst System | Alkyne Type | Product Class | Key Features | Reference |

|---|---|---|---|---|

| Rh(I) complex (e.g., [Rh(CO)₂Cl]₂) | Arylacetylenes | Cyclopentadienones (CPDs) | High efficiency, high regioselectivity | organic-chemistry.org |

| Rh(I) complex | Enynes | Cyclopentadienones (CPDs) | Broad functional group tolerance | organic-chemistry.org |

| Rh(I) complex | Heteroaryl alkynes | Cyclopentadienones (CPDs) | Scalable to multigram quantities | organic-chemistry.org |

| Rh(I) complex | Dialkyl alkynes | Cyclopentadienones (CPDs) | Versatile synthesis route | researchgate.net |

Hetero-Diels-Alder Type Cycloadditions

The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom. wikipedia.org this compound can act as a dienophile in such reactions. For instance, it reacts with 1,3-thiazol-5(4H)-thiones at elevated temperatures to form 1,6-dithia-spiro[4.4]nonadienes. researchgate.net The reaction of isopyrazole with this compound has also been explored as a potential route to seven-membered diazaheterocycles. tandfonline.com

In some cases, the reaction proceeds through a [4+2] cycloaddition mechanism. For example, the silver(I)-oxide-catalyzed ring-opening of this compound with oximes involves a [4+2] cycloaddition of a fragmented cyclopropenone intermediate. beilstein-journals.org These reactions highlight the utility of DPCP in synthesizing complex heterocyclic structures. wikipedia.orgmdpi.com

| Diene/Heterodiene | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| 1,3-Thiazol-5(4H)-thiones | 145°C | 1,6-Dithia-spiro[4.4]nonadienes | researchgate.net |

| Isopyrazole | - | Seven-membered diazaheterocycles (potential) | tandfonline.com |

| Fragmented cyclopropenone (from oxime reaction) | Ag₂O catalyst | 1,3-Oxazinones | beilstein-journals.org |

Isomerization and Rearrangement Processes

Upon exposure to light, this compound can undergo decarbonylation to produce diphenylacetylene. nih.govucla.edu This photochemical reaction is highly efficient and can proceed via a quantum chain reaction in the solid state, with a quantum yield of approximately 3. ucla.edu The process involves the formation of an electronically excited state of diphenylacetylene. ucla.eduresearchgate.net

Femtosecond time-resolved UV-vis and IR transient absorption spectroscopy have been employed to study the dynamics of these photo-induced processes. researchgate.net The photodissociation of DPCP in solution occurs on a subpicosecond timescale. researchgate.net While the Wolff rearrangement is a well-known photochemical reaction for α-diazoketones, leading to ketene (B1206846) intermediates, the direct photodecarbonylation of DPCP represents a distinct and significant photo-induced rearrangement. researchgate.netcaltech.edursc.org

Thermal reactions of this compound can also lead to isomerization and rearrangement products. The reaction of isopyrazole with this compound, for example, shows facile thermal isomerization. tandfonline.com Theoretical studies using density functional theory suggest that the thermal decarbonylation of cyclopropenones proceeds through the sequential cleavage of the single bonds in the three-membered ring, forming a zwitterionic intermediate. researchgate.net

Photo-Induced Rearrangements (e.g., Wolff Rearrangements)

C-C and C-H Activation Reactions

The inherent ring strain in this compound makes it an excellent substrate for carbon-carbon bond activation reactions, often catalyzed by transition metals. nih.govchinesechemsoc.org This strategy provides a powerful method for constructing complex molecules by inserting unsaturated moieties into a C-C single bond. nih.gov

Palladium and nickel complexes have been shown to catalyze the C-C bond activation of DPCP. nih.govacs.org For instance, a palladium/N-heterocyclic carbene (NHC) catalyst system facilitates the strain-driven C-C bond activation of DPCP to produce trisubstituted α,β-unsaturated esters and amides in a single step and with high stereoselectivity. acs.orgresearchgate.net Mechanistic studies indicate that this transformation proceeds via the oxidative addition of the cyclopropenone's C-C bond to a Pd(0) intermediate. acs.org Organocatalytic methods, using Lewis bases like imidazolium-dithiocarboxylate zwitterions, have also been developed to activate the C-C bond of cyclopropenones for ring-opening reactions. researchgate.netresearchgate.net

| Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|

| Palladium/N-heterocyclic carbene | Ring-opening coupling | α,β-Unsaturated esters and amides | acs.org |

| Nickel(0) tetracarbonyl | Cycloaddition | Maleimide derivatives | nih.gov |

| Silver(I) oxide | Ring-opening | Imides and 1,3-oxazinones | beilstein-journals.org |

| Copper(II) | Esterification and amidation | Esters and amides | beilstein-journals.org |

| Imidazolium-dithiocarboxylate zwitterions (Organocatalyst) | Ring-opening cycloaddition | Spirooxindoles | researchgate.net |

Palladium catalysts are also effective in mediating C-H activation reactions involving this compound. rsc.orgnih.gov These reactions allow for the direct functionalization of C-H bonds, which is a highly sought-after transformation in organic synthesis.

A notable example is the palladium-catalyzed sequential [3+2] cyclization/C-H activation of o-iodostyrenes with cyclopropenones. rsc.org This process leads to the formation of diverse dihydroindeno[2,1-a]indenes, constructing one C(sp²)–C(sp²) and two C(sp²)–C(sp³) bonds in the process. rsc.org Such reactions demonstrate the utility of cyclopropenones as C2 synthons in the assembly of complex polycyclic frameworks. The versatility of palladium catalysis in C-H functionalization stems from its ability to participate in cyclometalation with various directing groups and to activate both sp² and sp³ C-H bonds. nih.gov Electrochemical methods have also been developed to facilitate palladium-catalyzed C-H activation/C-C cross-coupling reactions, offering an alternative to traditional chemical oxidants. rsc.org

Carbon-Carbon Bond Activation Strategies

Computational Mechanistic Elucidation

Density Functional Theory (DFT) has been a critical tool for elucidating the complex reaction mechanisms of this compound. These computational studies provide detailed insights into transition states, energy barriers, and the feasibility of proposed reaction pathways.

A notable example is the DFT study of the Cp*Rh(III)-catalyzed reaction between N-methylbenzamide and DPCP. acs.orgacs.org Calculations revealed that the reaction initiates with a metal-catalyzed C-H activation step, which has a lower energy barrier (by 3.7 kcal/mol) than the alternative pathway involving the opening of the cyclopropenone ring. acs.orgacs.org The study mapped the entire catalytic cycle, identifying key intermediates and transition states for the formation of C-N and C-C bonds, the elimination of water, and the final intramolecular Friedel-Crafts alkylation. The highest energy barrier was found to be the protonation of a vinylic group during the formation of the first C-C bond. acs.org

DFT has also been used to analyze the palladium-catalyzed copolymerization of cyclopropenone with ethylene. mdpi.com These calculations showed that the decomposition of cyclopropenone to form carbon monoxide (CO) and an alkyne can occur both thermally and with Pd-catalysis, with the catalyzed pathway having a significantly lower reaction barrier (22.7 kcal/mol vs. 35.9 kcal/mol). mdpi.com This in-situ generation of CO can then be incorporated into the polymer chain. mdpi.com

Furthermore, time-dependent DFT (TD-DFT) calculations have been employed to investigate the photodecarbonylation of DPCP. scispace.comresearchgate.net These studies explore the electronic excited states involved in the photochemical ring-opening and subsequent loss of CO to form diphenylacetylene. The results indicate that upon excitation, DPCP undergoes an ultrafast adiabatic ring-opening within femtoseconds. researchgate.net

Mechanistic investigations of the reaction between DPCP and N-acylamidine derivatives have been rationalized using frontier molecular orbital (FMO) theory, a concept closely related to DFT. researchgate.net These analyses help to explain the observed regiochemistry by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the cyclopropenone. scielo.br

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT and TD-DFT)

DFT and TD-DFT calculations have been instrumental in elucidating the electronic nature and reactivity of DPCP. fountainjournals.comfountainjournals.comresearchgate.net These computational methods allow for a detailed analysis of the molecule's electronic structure, molecular orbitals, and stability.

Electronic Structure Elucidation

Diphenylcyclopropenone is characterized as an intramolecular electron-donor-acceptor (EDA) system. arabjchem.org The phenyl groups act as electron donors, connected through the π-electron system to the electron-accepting carbonyl group within the strained three-membered ring. arabjchem.orgresearchgate.net This arrangement leads to significant resonance stabilization, with charge delocalization across the molecule. researchgate.net Computational studies using the B3LYP/6-31G* level of theory have been performed on the optimized structure of DPCP to understand its properties in various solvents. fountainjournals.comfountainjournals.comresearchgate.net These calculations reveal the planarity of the molecule and its mirror symmetry. arabjchem.org The strained cyclopropenone ring makes the molecule an ambient electrophile, susceptible to nucleophilic attack at the carbonyl group or through conjugate addition. arabjchem.org

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. chalcogen.ro The energy difference between these orbitals, the HOMO-LUMO gap, reflects the molecule's chemical activity. fountainjournals.com

TD-DFT calculations have been used to determine the HOMO and LUMO energies and their corresponding energy gaps for DPCP in different solvents. fountainjournals.comfountainjournals.com These studies have shown that the HOMO-LUMO energy gap is influenced by the polarity of the solvent. fountainjournals.com An increase in the HOMO-LUMO gap (ranging from 4.09 to 4.31 eV) is observed as the solvent polarity increases, which suggests greater stability in polar solvents. fountainjournals.comfountainjournals.com The HOMO-LUMO gap is a key parameter in determining various molecular properties, including ionization potential and electron affinity. fountainjournals.comfountainjournals.comui.edu.ng

Table 1: Calculated Frontier Molecular Orbital Properties of this compound in Various Solvents

| Solvent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| n-heptane | - | - | 4.09 |

| Dichloromethane | - | - | - |

| Methanol | - | - | 4.31 |

Data sourced from TD-DFT/B3LYP/6-31G calculations. The specific HOMO and LUMO energy values for each solvent were not detailed in the provided search results, but the trend of an increasing gap with polarity was noted. fountainjournals.comfountainjournals.com*

Prediction of Chemical Reactivity and Stability

Computational studies predict that DPCP's reactivity is governed by its strained ring and electronic structure. arabjchem.org The molecule readily reacts with both nucleophiles and electrophiles. fountainjournals.com Density functional theory analysis of the thermal decarbonylation of cyclopropenones indicates a stepwise cleavage of the single bonds in the three-membered ring, initiated by a ring-opening to form a zwitterionic intermediate. researchgate.netacs.org

The stability of DPCP has also been investigated computationally. The increased HOMO-LUMO gap in polar solvents, along with lower dipole moments and polarizability values as solvent polarity increases, points to the high stability of the compound in such environments. fountainjournals.comfountainjournals.com Conversely, experimental observations note that DPCP is sensitive to ultraviolet light, decomposing to form diphenylacetylene (B1204595). arabjchem.orgnih.gov This photochemical instability contrasts with its relative thermal stability, which is characteristic of aromatic systems despite the highly strained ring. arabjchem.org

Excited State Properties and Photophysical Behavior

The interaction of this compound with light and its subsequent behavior in electronically excited states are critical aspects of its chemistry, which have been extensively studied using TD-DFT. fountainjournals.comfountainjournals.comrsc.org These studies provide a molecular-level understanding of its photophysical properties.

Excited State Dipole Moments and Polarizability

Upon electronic excitation, the dipole moment and polarizability of a molecule can change significantly, influencing its interaction with the surrounding medium. arabjchem.org For DPCP, TD-DFT calculations have been employed to determine the excited state dipole moments (μ) and polarizabilities (α). fountainjournals.comresearchgate.net

Studies have shown that the excited state of DPCP is more polar than its ground state. fountainjournals.comfountainjournals.com This is indicated by positive values for the transition polarizabilities (Δα), signifying a substantial redistribution of π-electron densities upon excitation. fountainjournals.comui.edu.ng The excited state dipole moment values vary with solvent polarity, with an increase in non-polar solvents suggesting strong activity in those environments. fountainjournals.com The excited state polarizability, however, tends to decrease with increasing solvent polarity. fountainjournals.com

Transition Dipole Moments and Oscillator Strengths

The probability of an electronic transition is quantified by the oscillator strength (f) and the transition dipole moment (Δμ). arabjchem.org TD-DFT calculations have been used to compute these parameters for the various electronic transitions of DPCP. fountainjournals.comresearchgate.net

The calculated results show that the transition dipole moment values are a function of the oscillator strength; a more allowed transition (higher f value) will have a greater transition dipole moment. fountainjournals.comarabjchem.org The lowest allowed transitions for DPCP, which can be assigned to the HOMO-LUMO transition, exhibit strong oscillator strengths. fountainjournals.com The calculated vertical excitation energy level with the highest oscillator strength occurs at the second excited state (n=2) in both polar and non-polar solvents. fountainjournals.com

Table 2: Calculated Photophysical Properties of this compound

| Property | Description | Significance |

|---|---|---|

| Excited State Dipole Moment (μ*) | The dipole moment of the molecule in an electronically excited state. | Influences solvent-solute interactions and the shift in absorption maxima. arabjchem.org |

| Excited State Polarizability (α*) | The polarizability of the molecule in an electronically excited state. | Affects dispersion interactions between the molecule and its surroundings. arabjchem.org |

| Transition Dipole Moment (Δμ) | A measure of the charge redistribution during an electronic transition. | Determines the intensity of the transition; larger for allowed transitions. arabjchem.org |

| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of an electronic transition. | Higher values indicate more intense absorption bands. fountainjournals.com |

This table summarizes the key photophysical properties of DPCP investigated through computational studies.

Nonlinear Optical Properties (NLO)

This compound has been investigated for its nonlinear optical (NLO) properties, which are of interest for applications in photonics and optical devices. researchgate.net Theoretical studies, particularly those employing Density Functional Theory (DFT), have been used to compute the first-order (β) and second-order (γ) hyperpolarizabilities, which are key metrics of a molecule's NLO response. researchgate.netfountainjournals.com

Computational analyses reveal that DPCP possesses significant NLO characteristics. researchgate.net The calculated second-order hyperpolarizability (γ) for DPCP is reported to be more than thirty times higher than that of urea, a standard reference material for NLO properties. researchgate.net This suggests a strong potential for DPCP in third-order NLO applications. Furthermore, these studies indicate that the NLO response is sensitive to the surrounding medium; the hyperpolarizability is enhanced in less polar environments. researchgate.net The combination of a small HOMO-LUMO energy gap (ΔE) and large hyperpolarizability values points to DPCP's suitability for use in the development of advanced optical materials. researchgate.net The solvent dependence of these properties underscores the tunability of its NLO response. researchgate.net

Molecular Dynamics Simulations and Theoretical Modeling

Theoretical and computational methods have been crucial in elucidating the electronic structure, stability, and reaction dynamics of this compound. fountainjournals.comnih.gov Time-Dependent Density Functional Theory (TD-DFT) calculations have been widely applied to model the molecule and predict its properties in various environments. fountainjournals.comfountainjournals.com

TD-DFT calculations, often using the B3LYP functional with a 6-31G* basis set, have successfully modeled the electronic absorption spectra of DPCP. fountainjournals.comfountainjournals.com These computations provide energies, oscillator strengths, dipole moments (µ), and polarizabilities (α) in different solvents. fountainjournals.comfountainjournals.com The results from these models are in good agreement with experimental solvatochromic data and show multiple excited singlet states in the UV region. fountainjournals.comfountainjournals.com Theoretical analysis of the frontier molecular orbitals (HOMO and LUMO) allows for the calculation of properties like ionization potential, electron affinity, and global hardness. fountainjournals.com Modeling shows that as solvent polarity increases, the HOMO-LUMO energy gap widens, and dipole moment values decrease, suggesting greater stability for DPCP in polar solvents. fountainjournals.com

Beyond static modeling, computational studies have investigated the reaction dynamics of DPCP, particularly its well-known photodecarbonylation to form diphenylacetylene (DPA). nih.govaip.org Femtosecond time-resolved absorption spectroscopy has been employed to follow the reaction in real-time. nih.gov These experiments show that upon photoexcitation to the second excited state (S₂), DPCP dissociates with a time constant of approximately 0.2 picoseconds. nih.gov The dissociation is preceded by a short-lived transient absorption band assigned to the initially populated S₂ state of DPCP, which acts as the precursor to the reaction. nih.gov

These dynamic studies also reveal coherent nuclear motion during the dissociation process. nih.govaip.org An underdamped oscillatory modulation with a period of about 0.1 picoseconds is observed in the decay of the precursor's absorption signal. nih.gov This oscillation corresponds to a vibrational frequency of approximately 330 cm⁻¹ and is attributed to a nuclear motion involving the displacement of the carbonyl group and deformation of the Ph-C≡C-Ph skeleton, which is closely related to the reaction coordinate of the photodissociation. nih.gov

Photochemical Transformations and Dynamics

Photodecarbonylation Pathways and Mechanisms

The loss of carbon monoxide from DPCP upon photoexcitation can proceed through several distinct mechanistic pathways, the nature of which is influenced by factors such as the state of matter (solution vs. crystalline solid) and substituents on the phenyl rings.

Adiabatic versus Non-Adiabatic Pathways

A significant point of discussion in the photochemistry of DPCP is whether the decarbonylation reaction is adiabatic or non-adiabatic. mpg.de An adiabatic pathway implies that the reaction proceeds entirely on an excited-state potential energy surface, yielding the product (DPA) in an electronically excited state. mpg.deresearchgate.net Conversely, a non-adiabatic pathway involves a transition from an excited state to the ground state potential energy surface during the reaction, ultimately forming the product in its electronic ground state. mpg.deresearchgate.net

Initial studies suggested that excitation to the second excited singlet state (S2) of DPCP leads to an adiabatic ring-opening process. researchgate.netacs.org This was proposed to occur within approximately 200 femtoseconds (fs), directly forming DPA in its S2 excited state (S2-DPA*). acs.orgnih.gov However, other research, utilizing combined IR and UV/Vis pump-probe measurements, has provided evidence for a non-adiabatic pathway. mpg.deresearchgate.net These studies suggest that the photodecarbonylation of DPCP following excitation to its S2 state proceeds non-adiabatically, leading to the formation of DPA in its electronic ground state. mpg.deresearchgate.net The transient absorption of electronically excited DPA observed in some experiments is attributed to the photoexcitation of the ground-state DPA already formed from the decarbonylation, rather than direct formation from an excited DPCP molecule. mpg.deresearchgate.net

The debate between these two pathways is crucial for understanding the subsequent photophysical events, especially in the solid state where energy transfer processes become highly significant. ucla.eduucla.edu

Multi-Step Radical-Driven Homolysis

Computational and spectroscopic studies indicate that the photodecarbonylation of unsubstituted DPCP proceeds through a multi-step, radical-driven homolytic pathway. hku.hk This mechanism involves the photocleavage of the molecule from a triplet precursor state. hku.hk The process is initiated by the cleavage of the C-C bonds of the cyclopropenone ring, leading to radical intermediates before the eventual expulsion of carbon monoxide. ucla.edu The formation of radical pair intermediates has been proposed as a key step in the solid-state photodecarbonylation of related ketones. researchgate.net

Ion-Driven Heterolysis and Zwitterion Intermediates

In contrast to the radical-driven pathway of DPCP, its substituted derivatives can follow an ion-driven heterolytic mechanism. For instance, bis-p-anisylcyclopropenone (BACP), an anisyl-substituted derivative, undergoes photodecarboxylation via a singlet zwitterionic intermediate. hku.hk The presence of electron-donating anisyl groups increases the polarity of the molecule, which favors the heterolytic cleavage and the formation of a zwitterionic structure. hku.hk This demonstrates that the specific reaction pathway—homolytic versus heterolytic—can be controlled by manipulating the electronic properties of the substituents on the cyclopropenone core. hku.hk

Quantum Chain Reaction Phenomena

One of the most remarkable aspects of DPCP photochemistry is the occurrence of a quantum chain reaction (QCR) in the crystalline solid state. ucla.eduucla.edu A QCR is characterized by a quantum yield (Φ) greater than one, meaning a single absorbed photon initiates the transformation of multiple reactant molecules. ucla.edu For nanocrystalline DPCP, a quantum yield of approximately 3.3 has been measured, confirming the operation of a QCR. ucla.eduacs.orgucla.edu

The mechanism for this amplification involves an initial adiabatic reaction where an excited DPCP molecule forms an excited DPA product (DPA). ucla.edursc.org In the tightly packed crystal lattice, this high-energy DPA molecule can efficiently transfer its electronic energy to a neighboring ground-state DPCP molecule. ucla.eduucla.edu This energy transfer regenerates an excited DPCP, which then decarbonylates, continuing the chain. ucla.edu This process of reaction and energy transfer can repeat several times until the chain is terminated. ucla.edursc.org The ultrafast energy transfer possible in the solid state is what enables this highly efficient process, which is not observed in solution where diffusion-mediated energy transfer is too slow to compete with the short lifetime of the excited singlet state. researchgate.netrsc.orgucla.edu

Excited State Dynamics and Lifetimes

S1 and S2 State Deactivation Processes

Upon photoexcitation into its second absorption band, DPCP is promoted to the S2 state. nih.gov Time-resolved absorption spectroscopy has shown that this initially populated S2 state is very short-lived. nih.gov It is considered the precursor to the dissociation, decaying with a time constant of approximately 200 fs (0.2 ps). nih.govresearchgate.net

The primary deactivation pathway from the S2 state is the ultrafast ring-opening and decarbonylation. researchgate.netacs.org As discussed, this can lead either adiabatically to the S2 state of DPA or non-adiabatically to ground-state DPA. mpg.deresearchgate.net If S2-DPA* is formed, it has a lifetime of about 8 picoseconds (ps) before it undergoes internal conversion to the first excited singlet state (S1-DPA*). acs.orgnih.gov Subsequent relaxation from the S1 state of DPA occurs on a longer timescale and involves intersystem crossing to the triplet state. nih.gov

The lifetime of the excited DPA S2 state has been observed to be solvent-dependent, with values of 2.5 ps in acetonitrile (B52724) and 5.1 ps in n-hexane, highlighting the role of the environment in the deactivation process. mpg.de

Data Tables

Table 1: Excited State Lifetimes and Quantum Yields for Diphenylcyclopropenone (DPCP) Photochemistry

| Parameter | Species | Condition | Value | Reference(s) |

| Excited State Lifetime | DPCP (S2) | Cyclohexane (B81311) | ~200 fs | acs.orgnih.gov |

| Excited State Lifetime | DPA (S2) | Solution | ~8 ps | acs.orgnih.gov |

| Excited State Lifetime | DPA (S2) | Acetonitrile | 2.5 ± 0.2 ps | mpg.de |

| Excited State Lifetime | DPA (S2) | n-Hexane | 5.1 ± 0.5 ps | mpg.de |

| Quantum Yield (Φ) | DPCP | Benzene (B151609) (Solution) | 1.00 ± 0.03 | mpg.de |

| Quantum Yield (Φ) | DPCP | Nanocrystalline Solid | 3.3 ± 0.3 | ucla.eduacs.org |

Energy Transfer Mechanisms

The photochemistry of this compound (DPCP) involves intricate energy transfer mechanisms, particularly in the solid state. Upon absorption of a UV photon, DPCP undergoes a photodecarbonylation reaction to produce diphenylacetylene (B1204595) (DPA) and carbon monoxide. ucla.edu In the crystalline state, this reaction can exhibit a quantum yield greater than one, suggesting a quantum chain reaction. ucla.eduresearchgate.net This phenomenon is attributed to an energy transfer from the electronically excited DPA product (DPA*) to a neighboring ground-state DPCP molecule. ucla.edu

This energy transfer is believed to be a short-range, Dexter-type transfer from the second excited singlet state of the DPA product (S2-DPA*) to a ground-state DPCP molecule (S0-DPCP). ucla.eduacs.org This process populates an optically inaccessible excited state of DPCP, which then undergoes decarbonylation, propagating the chain reaction. ucla.eduacs.org The transfer occurs on a timescale of 2 to 30 picoseconds, a rate influenced by the relatively poor π-electron overlap between adjacent molecules in the crystal lattice. ucla.edu This sequential re-excitation and decarbonylation mechanism, facilitated by ultrafast energy transfer, circumvents the typical limitations of solution-phase reactions and allows for multiple product formations from a single photonic event. ucla.eduresearchgate.net

Some studies have proposed that the photodecarbonylation might proceed through a non-adiabatic pathway, leading to the formation of DPA in its electronic ground state. researchgate.netmpg.de In this scenario, the observed transient absorption of excited DPA would result from the photoexcitation of the newly formed ground-state DPA, rather than direct formation of an excited DPA product. mpg.de However, substantial evidence points towards the formation of an excited state of DPA (S2-DPA*) directly from the photodissociation of DPCP, which then acts as the energy donor in the solid-state quantum chain reaction. ucla.edunih.govims.ac.jp

Time-Resolved Spectroscopy Investigations

Femtosecond and Picosecond Transient Absorption Spectroscopy

Time-resolved transient absorption spectroscopy has been a pivotal technique for elucidating the ultrafast events following the photoexcitation of DPCP. nih.govaip.org Upon excitation to its second absorption band (S2 state), DPCP exhibits a short-lived transient absorption band centered around 480 nm. nih.govaip.org This feature is assigned to the initially populated S2 state of DPCP, which acts as the precursor to the photodissociation reaction. nih.govaip.org

The decay of this 480 nm band occurs with an extremely rapid time constant of approximately 0.2 picoseconds (ps), signaling the dissociation of the molecule. nih.govaip.org This ultrafast ring-opening process leads to the formation of the product, diphenylacetylene (DPA), in an electronically excited state (S2-DPA). ims.ac.jpaip.org The newly formed S2-DPA has a lifetime of about 8 ps. nih.govaip.org

Interestingly, the transient absorption spectrum of the DPA generated from DPCP dissociation differs from that of DPA directly photoexcited to its S2 state. aip.org This suggests that the DPA product initially possesses a different geometry, likely a cis-bent structure, which then relaxes. nih.govaip.org Following the decay of the S2-DPA* state, subsequent spectral changes indicate electronic relaxation through internal conversion to the first excited singlet state (S1) and subsequent intersystem crossing to the triplet state (T1), mirroring the relaxation pathway of directly excited DPA. nih.govaip.org

In the solid state, transient absorption studies reveal a sequential appearance of DPA product molecules over a timescale of up to 30 ps. acs.org This observation provides direct spectroscopic evidence for the quantum chain reaction, where energy transfer from an excited DPA product to a neighboring DPCP molecule propagates the reaction. ucla.eduacs.org

Time-Resolved Resonance Raman Spectroscopy

Time-resolved resonance Raman spectroscopy (TR-RRS) and time-resolved impulsive stimulated Raman spectroscopy (TR-ISRS) provide detailed structural information about the transient species involved in the photodissociation of DPCP. nih.govriken.jpacs.org By probing the vibrational modes of the molecule as the reaction unfolds, these techniques offer insights into the structural dynamics that complement electronic spectroscopy data. riken.jpstfc.ac.uk

Femtosecond stimulated Raman spectroscopy (FSRS) experiments, with a time resolution better than 300 fs, have been used to measure the excited-state Raman spectra at various delays after initiating the photodissociation. riken.jp Comparisons between the spectra of the DPCP photoproduct and directly excited DPA reveal both similarities and differences in their excited-state structural dynamics. riken.jp Studies using picosecond time-resolved Coherent Anti-Stokes Raman Spectroscopy (CARS) on DPA have indicated that the S2 state has a planar structure with significant C≡C triple bond character, while the S1 state adopts a bent structure with more C=C double bond character. riken.jp

TR-ISRS studies using sub-6-fs pulses found that the excited-state DPCP does not show significant spectral changes during its 180 fs lifetime. acs.org This suggests that the photoexcited DPCP is momentarily trapped in an excited-state potential energy minimum before dissociation occurs, which aligns with a predissociation mechanism for the ultrafast reaction. acs.org

Ultrafast Photodissociation Dynamics

The photodissociation of DPCP is an ultrafast process initiated from its second excited singlet state (S2). ims.ac.jpaip.org Femtosecond time-resolved absorption spectroscopy reveals that the dissociation is complete within a 0.2 ps timescale. nih.govaip.org This reaction involves the cleavage of the three-membered ring and the expulsion of a carbon monoxide (CO) molecule. ims.ac.jpregulations.gov

A key aspect of the dynamics is the coherent nuclear motion that accompanies the reaction. ims.ac.jpaip.org High-time-resolution measurements have detected an underdamped oscillatory modulation with a period of about 0.1 ps superimposed on the decay of the S2 DPCP precursor absorption. nih.govaip.org This oscillation corresponds to a vibrational frequency of approximately 330 cm⁻¹ and is attributed to a coherent nuclear wavepacket motion in the dissociative excited state. nih.govaip.org This specific vibration is thought to involve the displacement of the CO group and deformation of the phenyl-C≡C-phenyl skeleton, indicating that this motion is intimately linked to the reaction coordinate of the photodissociation. nih.govims.ac.jp The vibrational coherence created in the reactive S2 state of DPCP is not transferred to the excited state of the DPA product. aip.org

Photostability and Degradation Studies

Influence of Light Exposure (UV, Fluorescent, Solar)

This compound is known to be photochemically unstable and degrades upon exposure to various light sources. regulations.govnih.gov Studies have shown that DPCP decomposes when irradiated with ultraviolet (UV-A and UV-B), fluorescent, and natural sunlight. regulations.govnih.gov The primary photochemical degradation product is diphenylacetylene (DPA), formed through the loss of carbon monoxide. regulations.govnih.govkoreascience.kr

The rate and extent of this photodecomposition are influenced by the light source and the medium. In dilute solutions of ethanol (B145695) and cyclohexane, exposure to both sunlight and fluorescent light leads to the formation of diphenylacetylene in under two weeks. nih.gov The decomposition process was monitored using UV spectrometry, which allowed for the determination of the reaction's half-life. nih.gov

The conversion of DPCP to DPA is accelerated with light exposure, with the degree of decomposition being dependent on the UV wavelength. koreascience.kr For instance, decomposition was found to be more significant at 365 nm (UV-A) than at 254 nm (UV-C). koreascience.kr The formulation also plays a role, with DPCP in a compounded preparation being more unstable than the powder form when exposed to light. koreascience.kr However, when stored in amber bottles that protect from light, DPCP formulations in acetone (B3395972) remain stable. koreascience.kr The inherent instability of DPCP in the presence of light necessitates storage in light-shielded containers to maintain its chemical integrity. regulations.govfrontierspartnerships.orgeuropa.eu

Table of Research Findings on this compound Photochemistry

Table of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | DPCP |

| Diphenylacetylene | DPA |

| Carbon Monoxide | CO |

| Acetone | |

| Ethanol | |

| Cyclohexane | |

| Pyridine | |

| Hydroxylamine | |

| cis-1,2-diphenylacrylic acid | |

| Dicumyl ketone | |

| Isopropanol |

Identification of Photodecomposition Products (e.g., Diphenylacetylene)

The photochemistry of this compound (DPCP) is characterized predominantly by its efficient decomposition upon exposure to light. Research has consistently identified diphenylacetylene (DPA) and carbon monoxide as the primary products of this photodecarbonylation reaction. mpg.deaip.org This transformation is highly efficient, with studies reporting a quantum yield of 1.00 ± 0.03 for the photodissociation of DPCP in benzene when irradiated at 337 nm. mpg.deaip.org

The decomposition occurs when DPCP is exposed to various light sources, including sunlight and fluorescent light. nih.gov Studies on dilute solutions of DPCP in solvents such as ethanol and cyclohexane have shown that the compound decomposes to form diphenylacetylene in under two weeks when exposed to these light conditions. nih.gov The extent of this decomposition was observed to be similar in both ethanol and cyclohexane. nih.gov

Ultrafast spectroscopic studies have provided significant insight into the dynamics of this product formation. Upon photoexcitation to its second excited singlet state (S2), DPCP undergoes an extremely rapid transformation. aip.orgucla.edu Time-resolved absorption spectroscopy indicates that the photodissociation from the precursor's excited state occurs with a time constant of approximately 0.2 picoseconds. researchgate.net These experiments confirm that electronically excited states of diphenylacetylene are formed almost immediately after the photoexcitation of DPCP. researchgate.net While the exact pathway has been a subject of investigation, with some studies suggesting a non-adiabatic process leading to ground-state DPA mpg.deresearchgate.net, others provide evidence for an adiabatic ring-opening that yields DPA in an excited electronic state (S2-DPA*). ucla.edu In nanocrystalline solid form, the photodecarbonylation can proceed via a quantum chain reaction, where the electronically excited DPA product transfers energy to a neighboring ground-state DPCP molecule, inducing its decomposition and resulting in a quantum yield that can exceed unity. ucla.eduresearchgate.net

Research using various analytical methods has confirmed the identity of the photoproducts. Gas chromatography-mass spectrometry and ultraviolet (UV) spectrometry have been employed to identify diphenylacetylene and to monitor the stability and decomposition of this compound solutions. nih.gov The photochemical conversion is so well-established that it has been a factor in studies examining the potential mutagenicity of DPCP, where the photoproduct DPA was also tested. nih.gov Further detailed investigations using femtosecond transient absorption spectroscopy have characterized the transient spectral features of the excited states of both DPCP and the resulting DPA, solidifying the identification of diphenylacetylene as the major photoproduct. aip.org

The table below summarizes key research findings on the photodecomposition of this compound.

| Finding | Description | Solvent/Medium | Methodology | Reference |

|---|---|---|---|---|

| Primary Product Identification | This compound decomposes to form diphenylacetylene (DPA) upon exposure to sunlight and fluorescent light. | Ethanol, Cyclohexane | UV Spectrometry, Gas Chromatography-Mass Spectrometry | nih.gov |

| Reaction Quantum Yield | The quantum yield of photodecarbonylation to DPA is 1.00 ± 0.03. | Benzene | Photolysis at 337 nm | mpg.deaip.org |

| Reaction Dynamics | Photodissociation from the S2 excited state of DPCP occurs in ~0.2 ps, generating DPA. | Not specified | Time-resolved absorption spectroscopy | researchgate.net |

| Solid-State Reaction | In nanocrystalline form, a quantum chain reaction occurs with a quantum yield of ~3. Excited DPA molecules sequentially trigger the decomposition of other DPCP molecules. | Nanocrystalline Suspension | Ultrafast transient absorption spectroscopy | ucla.edu |

| Reaction Pathway | Combined IR and UV/Vis pump-probe measurements suggest a non-adiabatic pathway to ground-state DPA. | Acetonitrile, n-hexane | Femtosecond pump-probe spectroscopy | mpg.de |

| Intermediate Identification | Some studies propose a multi-step, radical-driven homolysis involving a ketenylcarbene radical intermediate from a triplet precursor. | Not specified | Transient absorption spectroscopy, Time-resolved resonance Raman spectroscopy, DFT calculations | hku.hk |

Biological Activity and Immunomodulatory Mechanisms

Induction of Immune Response Mechanisms

The primary mechanism of action for Diphenylcyclopropenone involves the induction of a controlled allergic contact dermatitis, which in turn is thought to redirect the immune response. This process is underpinned by several key immunological theories and observations.

Type IV Delayed Hypersensitivity Reaction

This compound is a synthetic contact sensitizer (B1316253) that induces a Type IV delayed-type hypersensitivity (DTH) reaction. opendermatologyjournal.comwikipedia.org This type of cell-mediated response typically takes a day or more to develop after exposure to an antigen. wikipedia.org The reaction is not mediated by antibodies but by the interaction of T cells, monocytes, and macrophages. wikipedia.orgmedscape.com In this process, DPCP acts as a hapten, a small molecule that binds to endogenous proteins in the skin to form a complete antigen. dovepress.comnih.gov This newly formed complex is then recognized by antigen-presenting cells (APCs), such as Langerhans cells, which process and present the antigen to T cells. medscape.comdovepress.com This activation of T cells initiates an inflammatory cascade, leading to the clinical signs of contact dermatitis. opendermatologyjournal.commedscape.com The induction of a delayed hypersensitivity reaction can be used therapeutically, as seen in the treatment of conditions like alopecia areata. medscape.com

Antigenic Competition Theories

One of the leading theories explaining the therapeutic effect of DPCP is "antigenic competition". iranjd.irbjmp.orgscielo.br This concept suggests that the allergic reaction induced by DPCP generates suppressor T cells. iranjd.irbjmp.org These suppressor T cells are thought to non-specifically inhibit the autoimmune reaction directed against other antigens, such as those in the hair follicle in the case of alopecia areata. iranjd.irbjmp.org The newly generated allergic reaction essentially competes with and dampens the pre-existing harmful immune response. iranjd.irbjmp.org This redirection of the immune system is a key component of how topical immunotherapy with DPCP is believed to function. opendermatologyjournal.com

Modulation of Local Immune Mediators (e.g., Interleukins)

This compound treatment significantly modulates the local immune environment by altering the expression of various cytokines, which are signaling molecules that regulate immune responses. taylorandfrancis.comopendermatologyjournal.com Studies have shown that DPCP can modulate the production of pro-inflammatory cytokines. researchgate.net Molecular studies have revealed that a DTH reaction induced by DPCP leads to a high expression of cytokines that define all major effector T-cell subsets at the peak of the reaction. nih.govresearchgate.net However, this is followed by a resolution phase characterized by a marked decrease in T-cell derived cytokines like IL-2 and IFN-γ. nih.gov Contact sensitizers like DPCP are also known to modulate local immune mediators, including specific interleukins, which helps to restore a balanced T-cell response. opendermatologyjournal.comopendermatologyjournal.comresearchgate.net Some research also points to the excretion of IL-10, which has inhibitory effects on T cells, as a potential mechanism. iranjd.ir Furthermore, DPCP has been shown to up-regulate the TSLP/OX40L/IL-13 pathway in severe alopecia areata. opendermatologyjournal.com

Cellular and Molecular Targets of Immune Response

The immunomodulatory effects of this compound are mediated through its impact on various immune cells and the molecules they express. These changes are crucial for the therapeutic outcomes observed with DPCP treatment.

Alterations in Lymphocyte Ratios (e.g., CD4:CD8)

A notable effect of DPCP treatment is the alteration of lymphocyte populations in the treated area. taylorandfrancis.com Specifically, changes in the ratio of CD4+ to CD8+ T lymphocytes have been reported. iranjd.ir Treatment with topical immunomodulators like DPCP can lead to a decrease in CD4+ T cells and an increase in CD8+ T cells in the affected area. dovepress.com This results in a significant alteration of the perifollicular lymphocyte pattern, with a decrease in the CD4:CD8 ratio from approximately 4:1 to 1:1. dovepress.com This modulation of the CD4+/CD8+ T-lymphocyte ratio is believed to contribute to the elimination of autoreactive lymphocytes. karger.com Studies have shown that perifollicular infiltrates in DPCP-treated patients exhibit an increased number of CD8+ cells. nih.gov

| Finding | Observation | Reference |

| Lymphocyte Ratio Shift | A decrease in the CD4:CD8 T-lymphocyte ratio in the treated skin has been observed. | dovepress.com |

| Initial Ratio | The CD4:CD8 ratio in affected tissues before treatment is approximately 4:1. | dovepress.com |

| Post-Treatment Ratio | Following treatment with DPCP, the CD4:CD8 ratio can decrease to around 1:1. | dovepress.com |

| Cell Population Changes | Treatment leads to a decrease in CD4+ T-cell infiltrates and an increase in CD8+ T-cell infiltrates. | dovepress.comnih.gov |

Impact on Langerhans, Dendritic, and NK Cells

The immune response initiated by this compound involves several key antigen-presenting and effector cells. Langerhans cells, which are dendritic cells residing in the epidermis, play a crucial role in the initial phase of the immune response. researchgate.net They are among the first cells to encounter the DPCP-protein complex, process it, and present it to T cells. medscape.comdovepress.com It has been postulated that in the context of cutaneous viral infections, contact sensitizers bind to viral antigens, facilitating their recognition by Langerhans, dendritic, and natural killer (NK) cells, thereby prompting an immune response. opendermatologyjournal.comopendermatologyjournal.comopendermatologyjournal.comresearchgate.net Studies have shown that DPCP treatment leads to an increase in T-cell and CD11c+ dendritic cell infiltrates. nih.govresearchgate.net Furthermore, an increase in CD1a+ cells, which can be indicative of a modified emigration of antigen-presenting cells, has been observed in the skin biopsies of patients treated with DPCP. nih.gov The resolution phase of the DPCP-induced reaction is characterized by high levels of mature (DC-LAMP+) dendritic cells. nih.gov

| Cell Type | Role in DPCP-Induced Immune Response | Reference |

| Langerhans Cells | Act as initial antigen-presenting cells, capturing the DPCP-protein complex and presenting it to T cells. | medscape.comdovepress.comresearchgate.net |

| Dendritic Cells (DCs) | Infiltrate the treated area (specifically CD11c+ DCs) and are involved in the T-cell activation process. Mature DCs are present in the resolution phase. | nih.govresearchgate.net |

| Natural Killer (NK) Cells | Postulated to be involved in the recognition of antigens facilitated by contact sensitizers. | opendermatologyjournal.comopendermatologyjournal.comopendermatologyjournal.comresearchgate.net |

Anti-Inflammatory Effects and Associated Pathways

DPCP exhibits notable anti-inflammatory effects that are mediated through various cellular and molecular pathways. These effects have been investigated in different experimental models, revealing the compound's ability to modulate key inflammatory mediators and protect cells from inflammatory triggers.

Interferon Gamma (IFN-γ) Secretion Modulation

Research has shown that this compound can modulate the secretion of Interferon Gamma (IFN-γ), a key cytokine in the inflammatory response. In studies using spleen cells from male C57BL/6 mice, the anti-inflammatory effects of DPCP were assessed by measuring IFN-γ secretion. researchgate.netcolab.wsnih.gov It has been observed that DPCP can reduce elevated serum levels of IFN-γ. nih.gov The formation of inclusion complexes of DPCP with β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to enhance its anti-inflammatory properties, with the HPβCD complex demonstrating a more pronounced effect at lower doses. researchgate.netnih.govnih.gov

A study investigating the effects of DPCP and its cyclodextrin (B1172386) inclusion complexes on lipopolysaccharide (LPS)-induced IFN-γ secretion in mouse spleen cells provided the following findings:

| Treatment | Concentration (M) | IFN-γ Inhibition |

| DPCP | 10⁻⁶ | Dose-dependent suppression |

| DPCP/β-CD Complex | Lower than DPCP | Exhibited inhibitory effects |

| DPCP/HPβCD Complex | Lower than DPCP/β-CD | More pronounced inhibitory effects |

These results suggest that while DPCP itself has anti-inflammatory activity, its efficacy can be significantly improved through complexation with cyclodextrins. nih.gov

Protective Effects on Cells from UV-Induced Damage

This compound has demonstrated a protective role against cellular damage induced by ultraviolet (UV) radiation. researchgate.netcolab.ws In experiments with NIH-3T3 cells, UV irradiation for 4 hours reduced the number of viable cells to approximately 70% of the untreated group. nih.govfrontierspartnerships.org The addition of DPCP significantly attenuated this decrease in cell viability in a dose-dependent manner. nih.govfrontierspartnerships.org

Furthermore, DPCP was found to suppress the release of prostaglandin (B15479496) E2 (PGE2), a known chemical mediator of inflammation following UV exposure. nih.gov At a concentration of 10⁻⁶ M, DPCP reduced PGE2 release to 50% of that in the UV-irradiated control group. nih.gov The protective effects were even more significant with cyclodextrin inclusion complexes. The DPCP/HPβCD complex, in particular, showed a significant inhibition of cell damage starting from a concentration of 10⁻⁸ M, with cell viability recovering to 97% of the non-irradiated group at 10⁻⁷ M. frontierspartnerships.org

The key findings on the protective effects of DPCP against UV-induced damage in NIH-3T3 cells are summarized below:

| Treatment | UV-Induced Effect | DPCP-Mediated Response |

| Cell Viability | Decreased to ~70% | Dose-dependent suppression of cell damage. frontierspartnerships.org |

| Prostaglandin E2 (PGE2) Release | Increased | Dose-dependent suppression of PGE2 release. nih.gov |

These results indicate that DPCP and its complexes can protect UV-damaged NIH-3T3 cells, maintain cell viability, and reduce the release of inflammatory mediators, which is indicative of its anti-inflammatory activity. frontierspartnerships.org

Systemic Immunological Effects in Model Systems

Topical application of this compound can lead to systemic immunological effects, as demonstrated in murine models. nih.govclinicsearchonline.orgclinicsearchonline.org When BALB/c mice were treated with DPCP, systemic immune effects were observed. nih.gov These effects can still prime the immune system even at concentrations too low to cause clinical symptoms like increased ear thickness. nih.govinvivochem.com

Studies have shown that treatment with DPCP leads to changes in various immune cell populations in lymphoid organs. nih.gov Specifically, alterations in regulatory T-cell, B-cell, and NKT-cell frequencies have been noted in the auricular and pancreatic lymph nodes, spleen, and liver. nih.gov Additionally, an increased activation of CD8+ T cells and B cells has been observed. nih.gov

Intracellular cytokine profiling has revealed an increase in IFN-γ- and IL-4-positive NKT cells in the liver following DPCP treatment. nih.govebi.ac.uk There is also a trend towards a systemic increase in IL-17A. nih.govebi.ac.uk These systemic immunological effects may have the potential to predispose individuals to certain diseases. nih.govinvivochem.com

A summary of the systemic immunological effects of DPCP in model systems is presented below:

| Lymphoid Organ/Cells | Observed Effect |

| Auricular & Pancreatic Lymph Nodes | Changes in regulatory T-cell, B-cell, and NKT-cell frequencies. nih.gov |

| Spleen | Changes in regulatory T-cell, B-cell, and NKT-cell frequencies. nih.gov |

| Liver | Changes in regulatory T-cell, B-cell, and NKT-cell frequencies; Increase in IFN-γ- and IL-4-positive NKT cells. nih.gov |

| CD8+ T cells & B cells | Increased activation. nih.gov |

| Systemic Cytokines | Tendency toward an increase in IL-17A. nih.gov |

Building Block in Organic Synthesis

The utility of this compound as a fundamental building block in organic synthesis is well-established. rsc.org Its ability to act as a three-carbon synthon facilitates the construction of diverse carbocyclic and heterocyclic frameworks. nih.govsemanticscholar.org The reactivity of DPCP is influenced by its ambident electrophilic nature, allowing for nucleophilic attack at either the carbonyl carbon or through conjugate addition. biosynth.comresearchgate.net This reactivity has been harnessed to develop synthetic routes to a wide array of complex organic molecules.

This compound is a key precursor in the synthesis of various heterocyclic compounds. For instance, it reacts with amidrazones to produce 3-aryl-2,5,6-triphenylpyrimidin-4(3H)-ones in good yields. researchgate.nettiedejatutkimus.fi This reaction provides a straightforward method for accessing these pyrimidinone derivatives.

Another significant application is the synthesis of novel 4-aroyl-4-oxazolines. cdnsciencepub.comresearchgate.net This is achieved through the reaction of 3-aroylaziridines with this compound. cdnsciencepub.comresearchgate.net The process involves the in situ generation of azomethine ylides from the thermolysis of 3-aroylaziridines, which then undergo a 1,3-dipolar cycloaddition with the carbonyl group of DPCP. cdnsciencepub.comresearchgate.netrsc.org This reaction pathway leads to the formation of an intermediate oxazolidine (B1195125) that subsequently rearranges to the more stable 4-oxazoline structure. researchgate.netresearchgate.net

The following table summarizes the synthesis of specific heterocyclic compounds from this compound:

| Starting Material | Reagent | Resulting Heterocycle | Reference |

| This compound | Amidrazones | 3-Aryl-2,5,6-triphenylpyrimidin-4(3H)-ones | researchgate.nettiedejatutkimus.fi |

| This compound | 3-Aroylaziridines | 4-Aroyl-4-oxazolines | cdnsciencepub.comresearchgate.net |

| This compound | N-imidoylthioureas | Pyrimidin-4(3H)-ones | researchgate.net |